![molecular formula C8H14ClN3O B1454374 [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride CAS No. 1269225-18-4](/img/structure/B1454374.png)
[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
Overview
Description
“[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1269225-18-4. It has a molecular weight of 203.67 . The compound is stored at room temperature and is in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is (5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride . The InChI code is 1S/C8H13N3O.ClH/c9-5-7-10-8(12-11-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.67 .Scientific Research Applications
Agricultural Chemical Research
1,2,4-Oxadiazole derivatives, including the compound , have been studied for their potential use in agricultural chemical research. They exhibit a broad spectrum of biological activities that could be beneficial in developing new pesticides . For instance, some derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . This suggests that [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride could be explored for its efficacy in controlling nematode and fungal infestations in crops.
Antibacterial Agents for Plant Pathogens
The compound has demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes bacterial diseases in rice plants . With EC50 values superior to some existing treatments, it holds promise as a potential alternative template for discovering novel antibacterial agents to combat plant pathogens affecting crops like rice .
Material Science
In material science, the structural properties of 1,2,4-oxadiazole derivatives can be of interest. The compound’s molecular framework could be utilized in the design and synthesis of new materials with specific properties, such as enhanced stability or unique electronic characteristics .
Chemical Synthesis
The compound can serve as a building block in chemical synthesis. Its reactive sites make it a candidate for constructing more complex molecules, potentially leading to the development of new drugs or other functional chemicals .
Cytotoxic Activity Against Tumor Cells
1,2,4-Oxadiazole derivatives have been found to exhibit cytotoxic activity against various tumor and non-tumor mammalian cell lines . This indicates that [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride could be researched further for its potential use in cancer treatment or as a tool in cancer research.
Energetic Compounds
Compounds consisting of oxadiazole rings, like the one , have been explored for their use in energetic materials . Their structural characteristics and hydrogen-bonding interactions could make them suitable for applications requiring high-energy compounds, such as propellants or explosives .
Safety and Hazards
properties
IUPAC Name |
(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(12-11-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUNJLWWGVWHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.